Cas no 404902-48-3 (1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea)
![1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea structure](https://ja.kuujia.com/scimg/cas/404902-48-3x500.png)
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea 化学的及び物理的性質
名前と識別子
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- 1-[2-(1H-indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
- ((2-INDOL-3-YLETHYL)AMINO)((3-(TRIFLUOROMETHYL)PHENYL)AMINO)METHANE-1-THIONE
- STK022363
- 3-[2-(1H-indol-3-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]thiourea
- 1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea
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- インチ: 1S/C18H16F3N3S/c19-18(20,21)13-4-3-5-14(10-13)24-17(25)22-9-8-12-11-23-16-7-2-1-6-15(12)16/h1-7,10-11,23H,8-9H2,(H2,22,24,25)
- InChIKey: CJEVRMPHQPOZMO-UHFFFAOYSA-N
- ほほえんだ: S=C(NC1C=CC=C(C(F)(F)F)C=1)NCCC1=CNC2C=CC=CC1=2
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 457
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 71.9
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428249-50mg |
1-(2-(1H-indol-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea |
404902-48-3 | 98% | 50mg |
¥1548.00 | 2024-05-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1428249-100mg |
1-(2-(1H-indol-3-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)thiourea |
404902-48-3 | 98% | 100mg |
¥1898.00 | 2024-05-14 |
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea 関連文献
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thioureaに関する追加情報
1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea: A Comprehensive Overview
The compound CAS No 404902-48-3, also known as 1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea, is a highly specialized organic compound with unique structural and functional properties. This compound has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to its potential applications in drug design and advanced materials development. Recent studies have highlighted its role in various chemical reactions and its ability to serve as a versatile building block in synthetic chemistry.
The molecular structure of this compound is characterized by the presence of an indole moiety, a thiourea functional group, and a trifluoromethyl-substituted phenyl group. These structural elements contribute to its distinct chemical reactivity and biological activity. The indole ring, a heterocyclic structure with aromatic properties, is known for its role in numerous natural products and bioactive molecules. The thiourea group, on the other hand, introduces nucleophilic character and enhances the compound's ability to participate in various condensation reactions. The trifluoromethyl group adds electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in different chemical environments.
Recent research has focused on the synthesis and characterization of this compound, exploring its potential as a precursor for more complex molecules. For instance, studies have demonstrated its utility in the construction of bioactive compounds with potential applications in cancer therapy. The thiourea functionality has been shown to facilitate the formation of stable bonds with metal ions, making it a valuable component in the design of metalloenzymes and catalysts. Additionally, the trifluoromethyl group has been implicated in enhancing the stability and lipophilicity of drug candidates, which are critical factors in drug delivery systems.
In terms of applications, this compound has been investigated for its role in asymmetric synthesis, where it serves as a chiral auxiliary to induce enantioselectivity in reactions. Its ability to act as a template for organizing molecules in specific orientations has also been explored in supramolecular chemistry. Furthermore, recent advancements have highlighted its potential in polymer chemistry, where it can be used as a monomer or cross-linking agent to create novel materials with tailored properties.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to UV light or enzymatic action, this compound undergoes hydrolysis or oxidative transformations. These findings are essential for developing sustainable synthetic routes and minimizing environmental hazards associated with its production and use.
In conclusion, 1-[2-(1H-Indol-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea represents a fascinating example of how structural complexity can lead to diverse functional properties. Its versatility as a building block in organic synthesis, combined with its potential applications in drug discovery and materials science, underscores its importance in contemporary chemical research. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing both academic and industrial applications.
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